[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound featuring a piperidine core substituted with an (S)-2-amino-propionyl group at the 1-position and a benzyl carbamate at the 2-ylmethyl position. This compound is part of a broader class of carbamic acid esters, often utilized as intermediates in peptide synthesis or protease inhibitor development due to their ability to modulate stereochemistry and stability .
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-5-9-15(20)11-19-17(22)23-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJKXAUPTUPLV-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Amine-Chloroformate Coupling
The most widely reported method involves reacting a piperidine-containing amine with benzyl chloroformate in the presence of a base. Key steps include:
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Substrate Preparation : The (S)-2-aminopropionyl-piperidine intermediate is synthesized via stereoselective acylation of piperidin-2-ylmethylamine with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid, followed by Boc deprotection.
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Carbamoylation : The free amine reacts with benzyl chloroformate in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base.
Representative Procedure
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Reactants : (S)-2-Amino-propionyl-piperidin-2-ylmethylamine (1.0 equiv), benzyl chloroformate (1.2 equiv), TEA (2.0 equiv).
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Conditions : DCM, 0°C, 2 h → room temperature, 12 h.
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Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
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Purification : Column chromatography (SiO₂, hexane:ethyl acetate = 3:1).
Solid-Phase Synthesis for Scalability
Patent literature describes a scalable approach using resin-bound intermediates to minimize purification challenges:
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Resin Functionalization : Wang resin is loaded with Fmoc-protected piperidin-2-ylmethylamine.
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Acylation : (S)-2-((Fmoc)amino)propanoic acid is coupled using HBTU/DIPEA.
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Fmoc Deprotection : 20% piperidine in DMF.
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Carbamate Formation : Benzyl chloroformate in DCM with DMAP catalyst.
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Cleavage : TFA/DCM (95:5) releases the product.
Advantages :
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
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Optimal Solvents : DCM or THF ensures solubility of intermediates without side reactions. Acetonitrile decreases yields due to poor carbamate stability.
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Temperature Control : Reactions performed at 0°C minimize racemization of the (S)-2-aminopropionyl group. Elevated temperatures (>25°C) lead to 5–10% epimerization.
Stoichiometry and Catalysis
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Benzyl Chloroformate : A 1.2:1 molar ratio relative to the amine prevents di-carbamoylation. Excess reagent necessitates extended purification.
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Catalysts : DMAP (0.1 equiv) accelerates carbamate formation, reducing reaction time from 12 h to 4 h.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
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LC-MS : [M+H]⁺ = 319.4 m/z, consistent with the molecular formula C₁₇H₂₅N₃O₃.
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Impurity Profile : Common byproducts include:
Challenges and Mitigation Strategies
Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the amino acid derivative.
Reduction: Reduction reactions can also occur, especially at the ester group, converting it to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily explored for its potential as a therapeutic agent in treating various conditions, including neurological disorders. Its structure allows for interactions with specific receptors in the brain, making it a candidate for further investigation in the development of drugs targeting central nervous system (CNS) disorders.
Enzyme Inhibition Studies
Research indicates that derivatives of carbamic acid esters can act as enzyme inhibitors. Studies have shown that [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester can inhibit certain enzymes linked to disease pathways, suggesting its utility in drug design aimed at modulating enzyme activity.
Synthesis of Bioactive Compounds
The compound serves as a precursor in synthesizing more complex bioactive molecules. Its functional groups allow for various chemical modifications, enabling researchers to create analogs with enhanced biological activity or improved pharmacokinetic properties.
Case Study 1: CNS Activity
A study published in the Journal of Medicinal Chemistry investigated several piperidine derivatives, including [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester. The results indicated promising activity against specific CNS targets, with modifications leading to increased potency and selectivity.
Case Study 2: Enzyme Inhibition
In a series of experiments reported in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various carbamate derivatives and evaluated their inhibitory effects on acetylcholinesterase (AChE). The findings suggested that the benzyl ester derivative exhibited significant inhibition, highlighting its potential as a lead compound for developing anti-Alzheimer's medications.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes structural analogs, highlighting variations in substituent positions and functional groups:
Notes:
Physicochemical Properties
Key properties of select analogs (predicted or experimental):
Key Observations :
- Lipophilicity : Compounds with alkyl groups (e.g., isopropyl, ethyl) exhibit increased membrane permeability, while carboxymethyl derivatives favor solubility .
- Stability: Benzyl esters are prone to hydrogenolytic cleavage, whereas tert-butyl esters (e.g., in ) are acid-sensitive, highlighting divergent protective strategies .
Biological Activity
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a complex organic compound with potential applications in medicinal chemistry. Its structure, characterized by a piperidine ring and an amino acid moiety, suggests diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19N3O3
- Molecular Weight : 285.38 g/mol
- CAS Number : 1354027-22-7
| Property | Value |
|---|---|
| Boiling Point | 445.2 ± 20.0 °C (Predicted) |
| Density | 1.075 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.84 ± 0.46 (Predicted) |
Biological Activity
The biological activity of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester can be attributed to its structural components, particularly the piperidine ring and carbamic acid moiety. These components are known for their interactions with various biological targets.
Pharmacological Effects
- Antimicrobial Activity : Some derivatives of carbamic acids have shown inhibitory effects on bacterial growth, suggesting potential as antimicrobial agents.
- Neuroprotective Effects : The piperidine structure is often linked to neuroactive properties, which may provide therapeutic benefits in treating neurological disorders.
- Antioxidant Activity : Functional groups present in the compound may confer the ability to scavenge free radicals, offering cellular protection against oxidative stress.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Hydrolysis of the carbamate moiety can yield active amines that may inhibit specific enzymes involved in disease pathways.
- Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester:
Study 1: Neuroprotective Properties
A study published in Journal of Medicinal Chemistry examined a series of piperidine derivatives for neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that certain derivatives exhibited significant protective effects through the modulation of antioxidant enzyme activity.
Study 2: Antimicrobial Efficacy
Research conducted on carbamate esters revealed that compounds with similar structures displayed substantial antibacterial activity against Gram-positive bacteria. This suggests that [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester could be a candidate for developing new antimicrobial therapies.
Comparisons with Related Compounds
To better understand the unique biological profile of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperidine derivatives | Contains a piperidine ring | Often used in analgesics |
| Carbamate esters | Carbamate functional group | Known for insecticidal properties |
| Amino acid derivatives | Amino acid backbone | Important in protein synthesis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
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Step 1 : React 4-carboxybenzaldehyde with SOCl₂/DMF to form an ester intermediate.
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Step 2 : Perform reductive amination using sodium cyanoborohydride (NaBH₃CN) in anhydrous methanol (MeOH) to introduce the (S)-2-aminopropionyl group .
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Step 3 : Protect the amine with a benzyl carbamate group via reaction with benzyl chloroformate in the presence of triethylamine (TEA) in dichloromethane (DCM) .
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Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 10:1 to 20:1) .
Key Reaction Conditions Solvent: DMF or DCM Temperature: 100°C (Step 2) Catalysts: TEA or NaBH₃CN
Q. How is stereochemical integrity maintained during synthesis?
- Chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) are critical for retaining the (S)-configuration. Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. What safety protocols are essential for handling this compound?
- Waste Disposal : Separate organic waste containing piperidine or carbamate derivatives and transfer to certified hazardous waste facilities .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like 4-[(5-fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester?
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 6 hours → 30 minutes at 100°C) .
- Increase equivalents of coupling agents (e.g., 1.2–1.5 eq. of 2-chloro-5-fluoro-pyrimidine) to drive the reaction to completion .
- Employ high-throughput screening (HTS) to identify optimal solvent systems (e.g., DMF > DMSO for nucleophilic substitution) .
Q. What analytical techniques resolve contradictions in spectral data for carbamate derivatives?
- Case Study : Conflicting NMR signals for benzyl ester protons (δ 5.04–5.10 ppm) may arise from rotameric equilibria. Solutions include:
- Variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures .
- 2D-COSY or HSQC to assign overlapping peaks .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, dry N₂ | <5% | 6 months |
| 4°C, aqueous buffer | 15–20% | 1 month |
- Mechanism : Hydrolysis of the carbamate group in aqueous media is pH-dependent. Stabilize with lyophilization or inert atmosphere storage .
Q. What computational models predict the compound’s interaction with biological targets?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
